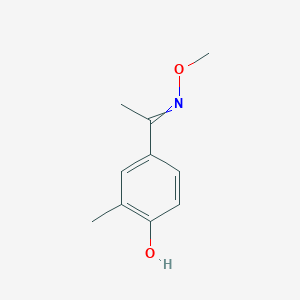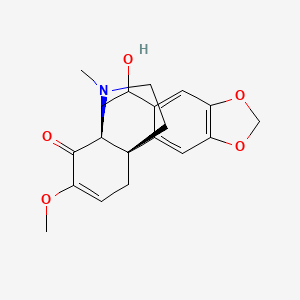
(-)-Prostephanaberrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Prostephanaberrine is a naturally occurring alkaloid that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is known for its complex molecular framework, which includes multiple ring systems and chiral centers, making it a fascinating subject for synthetic chemists and pharmacologists alike.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Prostephanaberrine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups via selective oxidation and reduction reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound is still in the developmental stage, with research focused on optimizing the synthetic routes to make them more cost-effective and scalable. Current methods involve batch processing, but continuous flow techniques are being explored to improve efficiency and reduce waste.
化学反应分析
Types of Reactions
(-)-Prostephanaberrine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation reactions can lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
(-)-Prostephanaberrine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex synthetic methodologies and reaction mechanisms.
Biology: Researchers are investigating its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of (-)-Prostephanaberrine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but initial studies suggest that it may influence cellular processes such as signal transduction and gene expression.
相似化合物的比较
(-)-Prostephanaberrine can be compared to other alkaloids with similar structures, such as:
Morphine: Both compounds share a complex ring system, but this compound has additional functional groups that confer unique properties.
Codeine: Similar to morphine, codeine has a simpler structure compared to this compound, making the latter more challenging to synthesize.
Berberine: This compound also has antimicrobial properties, but its mechanism of action and molecular targets differ from those of this compound.
The uniqueness of this compound lies in its intricate molecular architecture and the potential for diverse applications in various scientific fields.
属性
分子式 |
C19H21NO5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(1R,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13?,18-,19-/m1/s1 |
InChI 键 |
AFTBFIOTWHPFTG-GFWLXOEUSA-N |
手性 SMILES |
CN1CC[C@@]23[C@@]1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC |
规范 SMILES |
CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
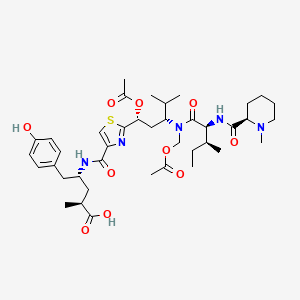
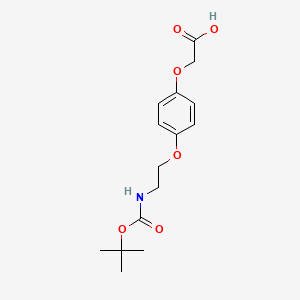
![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
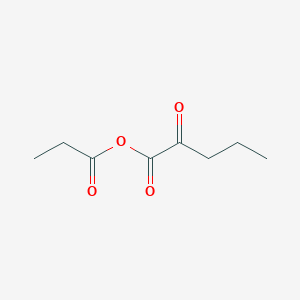
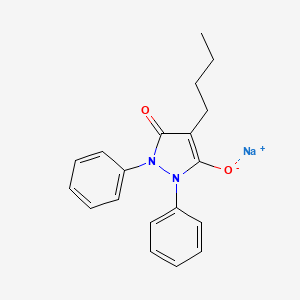
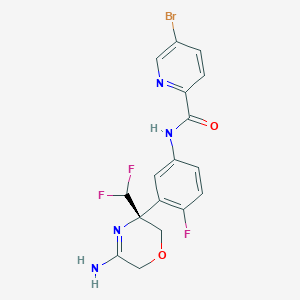
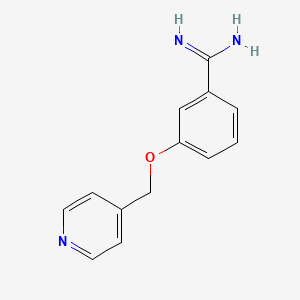
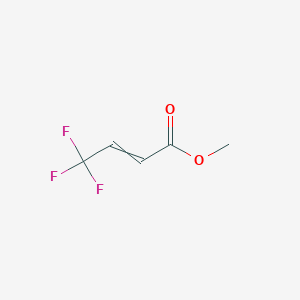
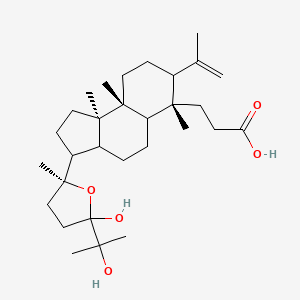
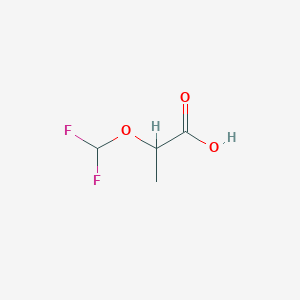
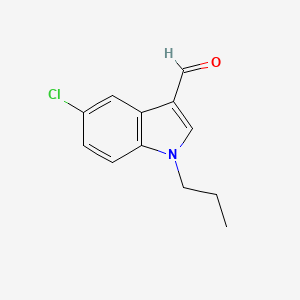
![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
